molecular formula C3H6N2O B8802606 2-Aziridinecarboxamide CAS No. 91433-16-8

2-Aziridinecarboxamide

Cat. No.: B8802606
CAS No.: 91433-16-8
M. Wt: 86.09 g/mol
InChI Key: LZRVAAYXGFWSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aziridinecarboxamide is a useful research compound. Its molecular formula is C3H6N2O and its molecular weight is 86.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91433-16-8

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

aziridine-2-carboxamide

InChI

InChI=1S/C3H6N2O/c4-3(6)2-1-5-2/h2,5H,1H2,(H2,4,6)

InChI Key

LZRVAAYXGFWSDY-UHFFFAOYSA-N

Canonical SMILES

C1C(N1)C(=O)N

Origin of Product

United States

Role of Aziridines As Strained Ring Systems in Chemical Transformations

Aziridines are three-membered heterocyclic organic compounds containing one nitrogen atom and two carbon atoms. wikipedia.org The defining characteristic of the aziridine (B145994) ring is its significant ring strain, a consequence of its bond angles being compressed to approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This strain, estimated to be around 27 kcal/mol, is the primary driving force behind the high reactivity of aziridines in a multitude of chemical transformations. acs.org

The inherent strain makes aziridines susceptible to ring-opening reactions when treated with a wide array of nucleophiles. wikipedia.orgacs.org This process, which relieves the ring strain, is a cornerstone of aziridine chemistry. Nucleophilic attack can occur at either of the ring carbons, leading to the formation of β-functionalized amines. acs.org The regioselectivity of this ring-opening is influenced by the substituents on both the aziridine ring and the nucleophile, as well as the reaction conditions. Common nucleophiles that effectively open the aziridine ring include heteroatomic nucleophiles like amines, alcohols, and thiols, as well as carbon-based nucleophiles such as organometallic reagents and electron-rich arenes. acs.org

Furthermore, certain N-substituted aziridines can undergo electrocyclic ring-opening reactions, either thermally or photochemically, to form azomethine ylides. wikipedia.org These ylides are valuable 1,3-dipoles that can be trapped by various dipolarophiles in [3+2] cycloaddition reactions, providing a powerful method for the construction of five-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov The reactivity of aziridines as strained ring systems thus offers a rich platform for synthetic innovation, enabling access to a diverse range of nitrogen-containing compounds. rsc.orgresearchgate.net

Significance of 2 Aziridinecarboxamide As a Nitrogen Containing Building Block

Nitrogen is a fundamental component of life's essential molecules. embl.org In organic synthesis, nitrogen-containing building blocks are crucial for constructing pharmaceuticals and biologically active compounds. researchgate.net 2-Aziridinecarboxamide, as a functionalized aziridine (B145994), represents a particularly valuable class of these building blocks. bas.bgresearchgate.net Its structure combines the high reactivity of the strained aziridine ring with the synthetic versatility of the carboxamide group. researchgate.netnih.gov

This unique combination makes this compound and its derivatives powerful precursors for the synthesis of a wide variety of important nitrogenous compounds, including unnatural amino acids, amino alcohols, and various other heterocycles of biomedical interest. nih.gov The ring-opening of aziridine-2-carboxamides is a key strategy for accessing α- and β-amino acids and their derivatives with controlled stereochemistry. rsc.orgclockss.orgsigmaaldrich.com For example, nucleophilic ring-opening at the C3 position typically yields α-amino acid derivatives, while attack at the C2 position can lead to β-amino acids, although this is less common. rsc.orgclockss.org

The carboxamide moiety itself can be manipulated. For instance, N,N-dimethylaziridine-2-carboxamides react selectively with organolithium reagents at the amide carbonyl to produce 2-aziridinyl ketones, which can be further transformed into symmetrical or unsymmetrical aziridinyl carbinols. nih.gov This reactivity allows for the introduction of diverse substituents onto the aziridine framework, expanding its utility in complex molecule synthesis. nih.gov

The application of this compound derivatives extends to the synthesis of complex glycopeptides. In a notable example, the ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles has been shown to be a viable method for the stereoselective formation of O-glycosyl serine conjugates, which are important motifs in glycoproteins. nih.gov

Table 1: Selected Reactions of N-Boc-N,N-dimethyl-aziridine-2-carboxamide with Organolithium Reagents nih.gov

Entry Organolithium Reagent (eq.) Reaction Time (h) Product Yield (%)
1 MeLi (1.1) 1 2-Acetyl-1-Boc-aziridine 85
2 n-BuLi (1.1) 1 1-Boc-2-pentanoyl-aziridine 90
3 PhLi (1.0) 1 1-Boc-2-benzoyl-aziridine 51

Data sourced from a study on the reaction of N,N-dimethyl aziridine-2-carboxamides. nih.gov

Table 2: Ring-Opening of Aziridine l-6 with Pyranose Nucleophiles nih.gov

Entry Nucleophile Conditions Product Yield (%) Anomeric Selectivity (α:β)
1 4 KH, DMF 7 73 15:1
2 4 NaH, THF 7 68 1:11
3 5 KH, DMF 8 75 12:1

Data adapted from research on the stereoselective formation of glycosyl-serine linkages. nih.gov

Historical Context of Aziridine Chemistry in Complex Molecule Construction

Direct Synthesis Approaches to the 2-Aziridinecarboxamide Core

The direct formation of the this compound scaffold is a key transformation in organic synthesis, providing access to a versatile class of compounds. These methodologies often involve the construction of the strained three-membered ring from acyclic precursors.

Methods Involving 2-Chloroacetamide (B119443) Precursors

A significant approach for the synthesis of 2-aziridinecarboxamides involves the use of 2-chloroacetamide derivatives. In one documented method, aromatic N-4-methoxyphenylaziridine 2-carboxamides are prepared through a reaction involving a 2-chloroacetamide, an appropriate imine, and a strong base. researchgate.net Specifically, a solution of lithium diisopropylamide (LDA) is used to deprotonate the 2-chloroacetamide at low temperatures (-78 ºC). The resulting enolate then reacts with an imine to form the aziridine ring. researchgate.net This reaction has been shown to be effective for a range of substituted aromatic imines, yielding the corresponding N,N-diethyl-1-(4-methoxyphenyl)-3-arylaziridine-2-carboxamides. researchgate.net

The general procedure involves the slow addition of a solution of LDA to a cooled solution of the 2-chloroacetamide in dry tetrahydrofuran (B95107) (THF). After a short stirring period, a solution of the imine in THF is added dropwise, and the reaction mixture is stirred for several hours before being quenched. researchgate.net The products are then purified using flash column chromatography. researchgate.net

Another related method involves the C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. arkat-usa.org This reaction, catalyzed by strong acids like sulfuric acid, produces N-(2,2,2-trichloro-1-arylethyl)-2-chloroacetamides, which are precursors that can potentially be cyclized to form aziridine rings. arkat-usa.org

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched 2-aziridinecarboxamides is of great interest due to the potential biological activity of these chiral molecules. Several strategies have been developed to achieve this, including the use of chiral starting materials and the application of asymmetric catalysis.

Chiral Pool Approaches

The chiral pool provides a collection of readily available, enantiomerically pure compounds, such as amino acids and sugars, that can be used as starting materials for the synthesis of more complex chiral molecules. wikipedia.orgub.edu This strategy is particularly useful when the target molecule has a similar structure to the natural product. ub.edu

In the context of this compound synthesis, enantiopure starting materials can be utilized to introduce chirality into the final product. For example, N-Ts-(S)-serine amide can be converted to the corresponding enantiopure aziridinecarboxamide. clockss.org This methodology involves the treatment of the serine amide derivative with p-toluenesulfonyl chloride (TsCl) and potassium carbonate under phase-transfer conditions, leading to the formation of the chiral aziridine ring. clockss.org This approach leverages the inherent chirality of the amino acid to produce a single enantiomer of the aziridinecarboxamide. clockss.org

Asymmetric Aziridination Processes

Asymmetric aziridination reactions involve the direct formation of a chiral aziridine ring from a prochiral substrate using a chiral reagent or catalyst. These methods are highly valuable as they can, in principle, generate either enantiomer of the product by choosing the appropriate chiral source.

One such method is the aza-Darzens reaction, which involves the reaction of an enolate with an imine. A highly diastereoselective aza-Darzens reaction has been developed using lithium α-bromo enolates and enantiopure sulfinimines (N-sulfinyl imines) for the asymmetric synthesis of aziridine-2-carboxylates, which are precursors to aziridinecarboxamides. nih.gov

Another approach involves the use of chiral guanidinium (B1211019) salts to promote the asymmetric aziridination of aldehydes. This reaction is applicable to the synthesis of chiral aziridinecarboxylates with high diastereo- and enantioselectivity, particularly with electron-rich aromatic aldehydes. clockss.org The resulting aziridinecarboxylates can then be converted to the corresponding carboxamides.

Enantioselective Catalysis in Aziridine Formation

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. ub.edu This approach avoids the need for stoichiometric amounts of chiral reagents or auxiliaries.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area in asymmetric synthesis. scienceopen.com These metal-free catalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates. scienceopen.com

In the context of aziridine synthesis, organocatalysts have been employed to achieve enantioselective transformations. For instance, chiral diamine derivatives have been used to catalyze the asymmetric aziridination of cyclic enones, producing chiral aziridine ketones with high enantiomeric excess. researchgate.net These aziridine ketones can serve as versatile intermediates for the synthesis of other functionalized aziridines, including 2-aziridinecarboxamides.

Furthermore, chiral phase-transfer catalysts, such as cinchoninium salts, have been utilized in the aziridination of α,β-unsaturated compounds using N-chloro-N-sodio carbamates as the nitrogen source. researchgate.net This method has been applied to the synthesis of chiral aziridines from α,β-unsaturated esters, ketones, and amides. researchgate.net The resulting chiral aziridine-2-carboxylates or related derivatives can be further elaborated to afford the desired 2-aziridinecarboxamides.

Metal-Catalyzed Methods

Transition metal catalysis is a powerful tool for the construction of heterocyclic ring systems, including the strained aziridine core. mdpi.com These methods offer efficient and selective pathways to complex molecular structures under mild conditions. mdpi.com While many metal-catalyzed reactions involve the ring-opening of aziridines, such as the regiodivergent sulfonylation using transition metals or copper-catalyzed Friedel-Crafts alkylation, these same metals are often instrumental in the preceding ring-forming step. mdpi.comrsc.org

Catalytic systems involving metals like copper, iron, and ruthenium have been developed for aziridination reactions. For instance, Cu(I) catalysts are employed in the asymmetric ring-opening of racemic N-sulfonylaziridines, highlighting the prevalence of metal-compatible N-protected aziridine precursors. mdpi.com Iron has been shown to catalyze the radical cycloaddition of 2H-azirines to form pyrroles, demonstrating its utility in manipulating strained nitrogen heterocycles. mdpi.com Similarly, Ruthenium(II) has been used for coupling and cyclization reactions involving C-H activation to construct isoquinolinones. mdpi.com The synthesis of N-sulfonyl amidines, a related class of compounds, has also been achieved through copper-catalyzed multicomponent reactions involving sulfonyl azides and alkynes. mdpi.com These examples underscore the versatility of transition metals in facilitating the synthesis and transformation of nitrogen-containing compounds, including the precursors and analogues of this compound.

Diastereoselective Synthesis Strategies

Achieving stereocontrol is a critical challenge in organic synthesis. numberanalytics.com For 2-aziridinecarboxamides and their ester analogues, diastereoselective strategies are crucial for creating specific stereoisomers that can serve as chiral building blocks for complex molecules like amino acids and peptides. organic-chemistry.org

A prominent and highly effective method for the diastereoselective synthesis of aziridine-2-carboxylates is the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters. organic-chemistry.org This strategy allows for the scalable and highly diastereoselective preparation of α-quaternary aziridine-2-carboxylates. organic-chemistry.org The reaction involves the condensation of α-ketoesters with (S)-tert-butanesulfinamide, followed by aziridination with a sulfur ylide like dimethylsulfoxonium methylide. organic-chemistry.org The chiral N-tert-butanesulfinyl auxiliary directs the approach of the ylide, resulting in excellent diastereoselectivity, often greater than 97:3 dr. organic-chemistry.org Computational studies suggest the reaction proceeds through an eight-membered ring transition state, which accounts for the high degree of stereocontrol observed. organic-chemistry.org This methodology is tolerant of a wide range of functional groups, including alkyl, alkenyl, and heteroaryl moieties. organic-chemistry.org

Table 1: Diastereoselective Synthesis of Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Reaction Data derived from a representative study on N-tert-butanesulfinyl ketimino esters. organic-chemistry.org

EntryR Group in Ketimino EsterYield (%)Diastereomeric Ratio (dr)
1Phenyl92%>97:3
24-Fluorophenyl85%>97:3
32-Thienyl88%>97:3
4Cyclohexyl75%>97:3
5Trifluoromethyl60%>97:3

Synthesis of N-Substituted this compound Derivatives

Modification of the aziridine nitrogen allows for the fine-tuning of the molecule's chemical and physical properties. N-substitution with acyl, sulfonyl, or alkyl groups can alter the ring's stability, reactivity, and utility as a synthetic intermediate.

N-Acyl, N-Sulfonyl, and N-Alkyl Derivatives

N-Acyl Derivatives: The introduction of an acyl group on the aziridine nitrogen is a common strategy. N-acyl aziridines are stable compounds that can be synthesized through various methods. ias.ac.in One sophisticated approach involves the in situ N-acylation following the deprotection of a suitable protecting group. For example, a p-nitrobenzenesulfonyl (pNs) protected aziridine can be deprotected using a thiol, and if the reaction is performed in the presence of a thioester, direct N-acylation occurs to furnish the N-acyl aziridine derivative. nih.gov

N-Sulfonyl Derivatives: N-sulfonyl aziridines are particularly valuable intermediates in organic synthesis. mdpi.com The N-sulfonyl group activates the aziridine ring toward nucleophilic attack, making them excellent electrophiles. rsc.org The synthesis of these compounds often involves the reaction of an olefin with a sulfonyl azide (B81097) in the presence of a catalyst. The resulting N-sulfonylaziridines can then be used in a variety of subsequent transformations, including copper-catalyzed ring-openings. mdpi.com General methods for forming N-S bonds, such as the reaction of thioamides with sulfonyl azides, are also well-established in the synthesis of related N-sulfonyl amidines. nih.gov

N-Alkyl Derivatives: N-alkylation of the aziridine ring is another important transformation. Direct alkylation of the aziridine nitrogen with reagents like allyl iodide can be performed to activate the ring by forming a more reactive aziridinium (B1262131) ion. researchgate.net This intermediate readily undergoes ring-opening with various nucleophiles. researchgate.net General and environmentally friendly methods for N-alkylation have also been developed for other nitrogen heterocycles, such as the reaction of 2-acetylbenzimidazole (B97921) with alkylating agents under physical grinding or in PEG-600, which could be adapted for aziridine substrates. asianpubs.org

Enzymatic Methods for Enantiopure Aziridinecarboxamides

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. thieme-connect.demdpi.com For aziridinecarboxamides, enzymatic methods provide an effective route to optically active isomers, which are crucial for pharmaceutical applications. acs.org

The primary enzymatic strategy for obtaining enantiopure aziridine-2-carboxamides is the kinetic resolution of a racemic mixture. acs.org This has been successfully demonstrated using whole bacterial cells. Specifically, the bacterium Rhodococcus rhodochrous IFO 15564 can catalyze the enantioselective hydrolysis of racemic N-aryl- or N-benzylaziridine-2-carboxamides. acs.org In this process, the enzyme selectively hydrolyzes one enantiomer (e.g., the (1S,2R)-enantiomer) to its corresponding carboxylic acid, leaving the unreacted enantiomer (e.g., the (1R,2S)-enantiomer) in high enantiopure form. acs.org Since this is a kinetic resolution, the maximum theoretical yield for the desired enantiopure amide is 50%. acs.org This method represents the first reported bacterial preparation of enantiopure unactivated aziridine-2-carboxamides. acs.org

Table 2: Enzymatic Kinetic Resolution of Racemic 1-Substituted-2-aziridinecarboxamides Data from resolution using Rhodococcus rhodochrous IFO 15564. acs.org

N-Substituent (R¹)Time (h)Yield of (S)-Amide (%)
Benzyl6745
Phenyl4.547

Aziridine Ring-Opening Reactions

The high ring strain (26-27 kcal/mol) of the aziridine ring is the primary driving force for its ring-opening reactions. clockss.org These reactions can be initiated by either nucleophiles or electrophiles, leading to a diverse array of functionalized products.

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening is a common and versatile transformation of 2-aziridinecarboxamides. The regioselectivity and stereoselectivity of this reaction are key considerations in its synthetic applications.

The outcome of nucleophilic attack on the aziridine ring of this compound derivatives is governed by several factors, including the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. Generally, the attack occurs at either the C2 or C3 position.

In many cases, the reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack. morawa.at The regioselectivity is often directed by both steric and electronic effects. For instance, in N-activated aziridine-2-carboxylates, heteroatom nucleophiles typically attack the β-carbon (C3), which is less sterically hindered. clockss.org However, the regioselectivity can be altered by the presence of certain functional groups or by the choice of catalyst. For example, the ring-opening of an aziridine with a γ-keto substituent at the C2 position with water as the nucleophile occurs at the C2 position, while a similar aziridine with a γ-silylated hydroxy group is attacked at the C3 position. frontiersin.org

The stereochemistry of the ring-opening is also highly controlled. The reaction is generally stereospecific, with the nucleophile attacking in a trans or anti fashion relative to the leaving group, which is the nitrogen atom of the aziridine ring. clockss.org

A variety of carbon nucleophiles have been employed in the ring-opening of aziridines, including organometallic reagents, enolates, and cyanides. sioc-journal.cn However, the use of carbon nucleophiles with aziridine-2-carboxylates can sometimes be complicated by competing attack at the ester carbonyl group. clockss.org To circumvent this, the ester can be hydrolyzed to the corresponding carboxylic acid, which directs the nucleophilic attack to the C3 position of the aziridine ring. clockss.org

Organolithium reagents have been shown to react regioselectively with N-trityl and N-Boc N,N-dimethyl aziridine-2-carboxamides. mdpi.com At low temperatures (-78 °C), the reaction selectively occurs at the amide carbonyl group without opening the aziridine ring. mdpi.com In some instances, an unusual carbon-carbon bond cleavage of the aziridine ring can occur, leading to ring-expanded products like imidazolidin-4-ones. rsc.org

Table 1: Reaction of N-Trityl-N,N-dimethyl-2-aziridinecarboxamide with Organolithium Reagents mdpi.com

EntryOrganolithium Reagent (R¹Li)ProductReaction Time (h)Yield (%)
1MeLiCH₃5a 185
2n-BuLin-C₄H₉5b 189
3s-BuLis-C₄H₉5c 182
4t-BuLit-C₄H₉5d 278
5PhLiC₆H₅5e 1279

Heteroatom nucleophiles, such as those containing oxygen, nitrogen, and sulfur, are widely used in the ring-opening of 2-aziridinecarboxamides and their derivatives. researchgate.netnumberanalytics.com These reactions provide access to a variety of β-functionalized amino acid derivatives.

Oxygen nucleophiles, including alcohols and water, can open the aziridine ring, often requiring activation by a Lewis acid. clockss.orgnih.gov For example, the ring-opening of N-benzyl aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles has been achieved with good yields and anomeric selectivity. nih.gov

Nitrogen nucleophiles like amines and azides are also effective for ring-opening. numberanalytics.comresearchgate.net The reaction of non-activated aziridines with nitrogen nucleophiles may require activation of the ring nitrogen prior to nucleophilic attack. researchgate.net For instance, azidotrimethylsilane (B126382) can act as both an activator and a source of the azide nucleophile. researchgate.net

Sulfur nucleophiles, such as thiols, readily open the aziridine ring. researchgate.net The rate of this reaction can be correlated with the acidity of the thiol, suggesting that proton transfer to the aziridine nitrogen is a key step in the mechanism. researchgate.net

Table 2: Ring-Opening of N-Benzyl-L-aziridine-2-carboxamide with Carbohydrate Nucleophiles nih.gov

EntryNucleophileConditionsProductAnomeric Selectivity (α:β)Yield (%)
1GlcNAc hemiacetal 4 BF₃·OEt₂, CH₂Cl₂7 1:120
2GlcNAc hemiacetal 4 CuOAc/DBU, CH₂Cl₂7 1:1.535
3GlcNAc hemiacetal 4 KH, DMF7 >20:170
4GlcNAc hemiacetal 4 NaH, DMF7 >20:165
5GlcNAc hemiacetal 4 KH, THF7 1:1068
6GlcNAc hemiacetal 4 NaH, THF7 1:1272

The reactivity of the aziridine ring can be significantly enhanced by the use of activators and catalysts. Lewis acids are commonly employed to activate the aziridine nitrogen, making the ring more susceptible to nucleophilic attack. clockss.orgmorawa.at Examples of Lewis acids used include boron trifluoride etherate (BF₃·OEt₂) and aluminum chloride (AlCl₃). nih.govresearchgate.net

Transition metal catalysts have also been developed for the ring-opening of aziridines. mdpi.com These catalysts can offer high levels of regioselectivity and stereocontrol. For example, nickel-catalyzed cross-coupling reactions have been used for the C-H coupling of benzamides and aziridines. mdpi.com Palladium catalysts have been employed in domino reactions involving the ring-opening of N-tosylaziridines. mdpi.com

Protic acids can also facilitate ring-opening by protonating the aziridine nitrogen, forming a more reactive aziridinium ion. frontiersin.org For instance, trifluoroacetic acid (CF₃CO₂H) has been shown to promote the ring-opening of certain aziridines with water. frontiersin.org

Heteroatom Nucleophiles in Ring Opening

Electrophilic Activation of the Aziridine Ring

While less common than nucleophilic ring-opening, the aziridine ring can also be activated by electrophiles. Non-activated aziridines, which are generally unreactive towards nucleophiles, can be activated by reaction with an electrophile at the nitrogen atom. researchgate.net This forms an aziridinium ion, which is a highly reactive intermediate that readily undergoes nucleophilic attack. frontiersin.orgresearchgate.net

For example, alkylation of the aziridine nitrogen with an alkyl halide can generate an aziridinium ion, which is then opened by a nucleophile. researchgate.net This strategy has been used to synthesize a variety of nitrogen-containing molecules.

Thermal and Catalytic Ring Opening Processes

The inherent strain of the aziridine ring, estimated to be around 26-27 kcal/mol, makes it susceptible to ring-opening reactions. clockss.org This reactivity can be harnessed through both thermal and catalytic methods. While specific studies focusing exclusively on the thermal and catalytic ring-opening of the parent this compound are not extensively detailed in the provided results, the principles can be inferred from related aziridine chemistry.

Thermal Ring Opening: Thermal activation can induce the cleavage of the C-C or C-N bonds of the aziridine ring. The course of the reaction is often influenced by the substituents on the ring and the nitrogen atom. For instance, the thermal decomposition of certain diaziridinones, which share a three-membered ring structure, leads to various products through ring fragmentation. researchgate.net In the context of 2-azidopyridine (B1249355) 1-oxides, thermal conditions can lead to ring-opening and subsequent recyclization, with the reaction pathway being highly dependent on the substitution pattern of the starting material. researchgate.net

Catalytic Ring Opening: Catalysis offers a milder and more selective approach to aziridine ring-opening. Both Lewis acids and transition metals can act as catalysts. The activation of the ring nitrogen by an electron-withdrawing group, such as a p-toluenesulfonyl (Ts) group, enhances the reactivity of the aziridine towards nucleophilic attack. clockss.org For example, N-Ts-aziridine-2-carboxylates readily undergo ring-opening at the C3 position by heteroatom nucleophiles. clockss.org This principle is fundamental in the synthesis of α- and β-amino acids. clockss.org

Ring-opening polymerization (ROP) is a significant application of catalytic ring-opening, particularly for cyclic esters and siloxanes, and the principles can be extended to aziridines. mdpi.comnih.gov These polymerizations can be initiated by nucleophilic or electrophilic species. mdpi.com For instance, anionic ROP using nucleophilic reagents is a common method for synthesizing high molecular weight polymers. mdpi.com Cationic ROP provides an alternative that can be performed at lower temperatures and is compatible with base-sensitive functional groups. mdpi.com Computational studies on the ROP of lactones have indicated a bifunctional catalytic mechanism where the catalyst activates both the monomer and the initiator to facilitate selective ring-opening. nih.gov

Reactions at the Carboxamide Functionality

The carboxamide group of this compound provides a reactive site for various transformations, particularly with strong nucleophiles like organometallic reagents.

Reactivity with Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the carboxamide. saskoer.ca The reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents has been shown to be a viable route to 2-aziridinylketones. mdpi.com This reaction is typically selective for the amide carbonyl at low temperatures, such as -78 °C, minimizing side reactions like the opening of the aziridine ring. mdpi.com

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon. libretexts.org This is followed by the elimination of a leaving group, which in the case of a dimethylamide, would be a lithium dimethylamide species, to form the ketone. It's important to note that organometallic reagents are also strong bases and can deprotonate acidic protons if present in the substrate. libretexts.org

Conversion to Ketones and Carbinols

The reaction of 2-aziridinecarboxamides with organometallic reagents can be controlled to yield either ketones or carbinols. mdpi.com The addition of one equivalent of an organolithium reagent to an N,N-dimethylaziridine-2-carboxamide at low temperatures selectively produces the corresponding 2-aziridinylketone. mdpi.com

If an excess of the organometallic reagent is used, or if a second equivalent is added to the formed ketone, a subsequent nucleophilic attack occurs at the ketone's carbonyl group. saskoer.camdpi.com This second addition leads to the formation of a tertiary alcohol, in this case, a 2-aziridinyl carbinol. mdpi.com This two-step process allows for the synthesis of both symmetrical and unsymmetrical carbinols. mdpi.com

The following table summarizes the reaction of N-protected N,N-dimethyl-2-aziridinecarboxamides with various organolithium reagents to form ketones.

EntryN-Protecting GroupOrganolithium Reagent (R-Li)Product (Ketone)Reaction Time (h)
1Trityln-BuLiN-Trityl-2-(1-oxopentyl)aziridine1-2
2Trityls-BuLiN-Trityl-2-(1-oxo-2-methylbutyl)aziridine1-2
3Tritylt-BuLiN-Trityl-2-(1-oxo-2,2-dimethylpropyl)aziridine1-2
4TritylPhLiN-Trityl-2-(benzoyl)aziridine12
5Bocn-BuLiN-Boc-2-(1-oxopentyl)aziridine1-2
6Bocs-BuLiN-Boc-2-(1-oxo-2-methylbutyl)aziridine1-2
7Boct-BuLiN-Boc-2-(1-oxo-2,2-dimethylpropyl)aziridine1-2
8BocPhLiN-Boc-2-(benzoyl)aziridine1-2

Data derived from a study on the reaction of N,N-Dimethylaziridine-2-carboxamides with organolithium reagents. mdpi.com

Rearrangement Reactions Involving the Aziridine Ring

The unique structure of this compound and its derivatives can facilitate various rearrangement reactions, leading to the formation of new ring systems or functional groups.

Wolff Rearrangement Analogues

The Wolff rearrangement is a well-established reaction in which an α-diazocarbonyl compound converts to a ketene (B1206846) through a 1,2-rearrangement upon thermal, photochemical, or metal-catalyzed decomposition. wikipedia.orgorganic-chemistry.org The resulting ketene is a versatile intermediate that can be trapped by nucleophiles to yield carboxylic acid derivatives. wikipedia.orglibretexts.org

While a direct Wolff rearrangement of this compound itself is not described, analogous transformations involving the generation of a carbene or a related reactive intermediate adjacent to the aziridine ring could potentially lead to ring expansion or other rearranged products. The migratory aptitude in Wolff rearrangements is influenced by factors such as the nature of the migrating group and the reaction conditions. organic-chemistry.orgcaltech.edu For photochemical rearrangements, the general trend for migratory aptitude is H > alkyl ≥ aryl. caltech.edu The conformation of the substrate can also play a crucial role, with some cyclic analogues undergoing concerted thermal Wolff rearrangements. caltech.edu

Wittig-Type Rearrangements

The Wittig rearrangement involves the base-catalyzed rearrangement of ethers to alcohols. organic-chemistry.org A key variant is the saskoer.calookchem.com-Wittig rearrangement of allylic ethers. libretexts.orgwikipedia.org While not a direct rearrangement of the this compound core, related Wittig-type rearrangements have been studied in systems containing both an aziridine or a related heterocycle and a group susceptible to this transformation.

For instance, studies on 2-(2-benzyloxyphenyl)oxazolines, which share some structural similarities with derivatives of this compound, have shown that treatment with a strong base can induce a Wittig rearrangement of the benzyloxy group. nih.gov The efficiency of this rearrangement can be influenced by the nature of the activating group at the 2-position of the oxazoline (B21484) ring. nih.gov The mdpi.comlookchem.com-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism, while the saskoer.calookchem.com-Wittig rearrangement is a concerted pericyclic process. organic-chemistry.orgwikipedia.org The stereoselectivity of these rearrangements can be high, often leading to the preferential formation of one stereoisomer. wikipedia.org

Cycloaddition Reactions of Aziridines

Aziridines, including derivatives like this compound, are valuable three-membered heterocyclic building blocks in organic synthesis. Their inherent ring strain makes them susceptible to various ring-opening and cycloaddition reactions. clockss.org Cycloaddition reactions involving aziridines provide efficient routes to more complex nitrogen-containing heterocycles. These reactions can proceed through different modes, such as [3+2] and [2+3] cycloadditions, depending on the nature of the aziridine and the reacting partner.

For instance, the reaction of azides with alkenes can lead to the formation of aziridines through a [3+2] cycloaddition mechanism. researchgate.net In this process, the azide acts as a 1,3-dipole, reacting with the alkene (dipolarophile) to form a triazoline intermediate, which then expels dinitrogen to yield the aziridine ring. researchgate.net The thermally induced [2+3] cycloadditions of certain monocyclic aziridines with dienophiles like dimethyl 1-cyclobutene-1,2-dicarboxylate have also been described. researchgate.net The stereochemical outcomes of these reactions are often influenced by factors such as dipole-dipole interactions and secondary orbital interactions. researchgate.net

The aza-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile, leading to the synthesis of six-membered nitrogen heterocycles. wikipedia.orgrsc.org This reaction is a highly efficient method for constructing these ring systems, which are prevalent in many natural and unnatural products. rsc.orgbeilstein-journals.org

In the context of aziridine chemistry, while this compound itself is not the typical diene or dienophile, related azirine intermediates can participate in intramolecular aza-Diels-Alder reactions. For example, a vinyl azide with a diene substituent can undergo thermal decomposition to form an azirine intermediate. This intermediate can then react in an intramolecular aza-Diels-Alder fashion to produce complex polycyclic structures containing an aziridine ring with high stereoselectivity. nih.gov The reaction can occur through either a concerted or a stepwise mechanism. wikipedia.org In many cases, imines, which can be generated in situ, serve as the dienophile component in aza-Diels-Alder reactions. wikipedia.orgbeilstein-journals.org For example, the reaction of Danishefsky's diene with imines is a well-established method for synthesizing 2,3-dihydro-4-pyridones. beilstein-journals.org The stereoselectivity of these reactions can be influenced by the use of chiral auxiliaries or chiral catalysts. organic-chemistry.org

Proposed Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the intermediates involved is crucial for controlling the outcome of chemical transformations involving this compound. The high reactivity of the strained aziridine ring often leads to multi-step reaction pathways. clockss.org

The identification of transient species, or reaction intermediates, provides essential insights into the reaction pathway. In reactions involving aziridines and their precursors, several types of intermediates have been proposed and, in some cases, isolated and characterized.

A common intermediate in the synthesis of aziridines from azides is the triazoline intermediate . researchgate.net Density Functional Theory (DFT) calculations have been used to study the reaction pathway for the formation of aziridines from benzenesulfonyl azides and oxabicyclic alkenes. These studies indicate that the reaction proceeds via an initial [3+2] cycloaddition to form a triazoline intermediate, which is more favorable than a pathway involving a nitrene intermediate. researchgate.net

In nucleophilic attacks on the carbonyl group of this compound derivatives, a tetrahedral intermediate is formed. nih.govmasterorganicchemistry.com For example, the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents proceeds through a stable tetrahedral intermediate before yielding the corresponding 2-aziridinyl ketone. nih.gov

In other cycloaddition reactions, such as those involving the base-catalyzed reaction of 3,3-diaminoacrylonitriles with heterocyclic azides, the proposed mechanism involves the formation of a triazoline anion (species 5 in the proposed mechanism), which then aromatizes. beilstein-journals.orgnih.gov Subsequent rearrangements can occur through diazo intermediates. nih.gov

Table 1: Key Intermediates in Reactions Involving Aziridine Derivatives

Intermediate Type Precursor(s) Subsequent Product(s) Reaction Type Supporting Evidence/Method
Triazoline Azide + Alkene Aziridine [3+2] Cycloaddition DFT Calculations researchgate.net
Tetrahedral Intermediate Carboxamide + Organolithium Ketone/Carbinol Nucleophilic Acyl Addition Product Analysis nih.gov
Azirine Vinyl Azide Polycyclic Aziridine Intramolecular Aza-Diels-Alder Trapping/Product Analysis nih.gov
Triazoline Anion / Diazoalkane Acrylonitrile + Azide 1,2,3-Triazole Cycloaddition/Rearrangement Mechanistic Proposal nih.gov

For reactions involving the formation of aziridines, computational studies have been instrumental in elucidating the rate-determining steps. In the reaction of benzenesulfonyl azide with oxabicyclic alkene, the formation of the triazoline intermediate is followed by the rate-determining step of dinitrogen extrusion to form the aziridine. researchgate.net The calculated rate constants for the endo and exo pathways explain the observed diastereoselectivity of the product. researchgate.net

The rate of a reaction is often expressed by a rate law, which is determined experimentally and then compared with the rate law predicted by a proposed mechanism. uvm.edu For a mechanism to be plausible, its derived rate law must match the experimental one. For example, in nucleophilic substitution reactions, the rate law helps distinguish between SN1 and SN2 mechanisms. An SN1 reaction rate depends only on the concentration of the substrate, as the unimolecular formation of the carbocation is the slow step. savemyexams.com Conversely, the rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile, as they are both involved in the single, rate-determining step. savemyexams.com In the nucleophilic ring-opening of an unactivated aziridine-2-carboxamide derivative with an azide nucleophile, the formation of two different products suggested a competition between SN2 and SN1 pathways. acs.org

Table 2: Kinetic Data for Aziridination via Triazoline Intermediate

Pathway Activation Barrier (kcal/mol) Rate Constant (s⁻¹) Description
Initial Cycloaddition (endo) 15.0 5.23 × 10³ Formation of endo-triazoline intermediate researchgate.net
Initial Cycloaddition (exo) 10.3 3.86 × 10⁶ Formation of exo-triazoline intermediate researchgate.net
Rate-Determining Step (endo) N/A 1.30 × 10⁻⁵ Dinitrogen extrusion to form endo-aziridine researchgate.net
Rate-Determining Step (exo) N/A 3.16 × 10⁻¹¹ Dinitrogen extrusion to form exo-aziridine researchgate.net

Data from computational studies on the reaction of benzenesulfonyl azide with an oxabicyclic alkene. researchgate.net


2 Aziridinecarboxamide As a Versatile Organic Building Block

Synthesis of Non-Natural Amino Acids and Analogues

The ring-opening reactions of 2-aziridinecarboxamides are a cornerstone for the synthesis of non-natural amino acids, which are crucial components in peptidomimetics and drug discovery. nih.govnih.gov The regioselectivity of these reactions, which dictates the resulting amino acid scaffold, can be finely tuned.

Formation of α-Amino Acids

The synthesis of α-amino acids from 2-aziridine derivatives often proceeds through the nucleophilic opening of the aziridine (B145994) ring at the C3 position. clockss.org While carbon nucleophiles have traditionally posed a challenge due to competing reactions with the carboxylate group, the use of aziridine-2-carboxylic acids with higher-order cuprates has proven effective for the regioselective synthesis of a variety of homochiral α-amino acids. rsc.org

Another approach involves the enzymatic resolution of racemic 1-benzylaziridine-2-carboxamides using amidase-containing bacteria like Rhodococcus rhodochrous. This method yields enantiopure aziridinecarboxamides, which can then be converted to non-proteinogenic α-amino acids. acs.org For instance, the reaction of an enantiopure N-benzyl aziridine-2-carboxamide with methanol (B129727) in the presence of a Lewis acid leads to the formation of O-methyl-L-serinamide. acs.org

ReactantReagent/CatalystProductReference
(2S)-N-para-toluenesulfonylaziridine-2-carboxylic acidHigher order cupratesα-Amino acids rsc.org
(1R,2S)-1-Benzylaziridine-2-carboxamideMethanol, Lewis acidO-Methyl-L-serinamide acs.org
Dehydroamino acidsTMSN3, Peroxides, Iron catalystα-Alkyl-α-azido α-amino esters nih.gov

Formation of β-Amino Acids

β-Amino acids, which can induce stable secondary structures in peptides, are also accessible from 2-aziridinecarboxamide precursors. chiroblock.com The formation of β-amino acids typically involves the nucleophilic attack at the C2 carbon of the aziridine ring. The reaction of N-para-toluenesulfonylaziridine-2-carboxylic acid with higher-order cuprates can lead to protected β-amino acids, although this reaction is less regioselective compared to the formation of α-amino acids. rsc.org

Lanthionines and Related Structures

Lanthionines are nonproteinogenic amino acids characterized by a thioether linkage between two alanine-derived residues. wikipedia.org The synthesis of lanthionine (B1674491) and its derivatives can be achieved through the ring-opening of activated aziridines. For example, (2R, 3R)-1-t-butoxycarbonyl-3-methyl-2-aziridinecarboxamide, derived from D-threonine, serves as a key intermediate in the synthesis of threo-3-methyl-D-cysteine, a component of β-methyllanthionine. researchgate.net The addition of a thiol-containing nucleophile to the aziridinecarboxamide opens the ring to form the desired S-alkylated amino acid derivative. researchgate.netrsc.org The biosynthesis of lanthionines in certain bacteria also involves the Michael-type addition of a cysteine thiol to a dehydrated serine or threonine residue within a precursor peptide. nih.gov

PrecursorKey IntermediateProductReference
D-Threonine(2R, 3R)-1-t-butoxycarbonyl-3-methyl-2-aziridinecarboxamidethreo-3-Methyl-D-cysteine researchgate.net
Serine/Threonine residues (in peptides)Dehydroalanine/DehydrobutyrineLanthionine/β-Methyllanthionine nih.govnih.gov

Construction of Complex Nitrogen-Containing Heterocycles

Beyond amino acid synthesis, 2-aziridinecarboxamides are instrumental in building more complex nitrogen-containing heterocyclic scaffolds. These heterocycles are prevalent in natural products and pharmaceuticals. researchgate.netnih.govfrontiersin.org

Synthesis of Aziridinyl Ketones and Carbinols

N,N-Dimethylaziridine-2-carboxamides can be selectively converted into 2-aziridinyl ketones by reacting them with organolithium reagents at low temperatures (−78 °C). nih.govresearchgate.net This reaction demonstrates high selectivity for the amide carbonyl group. These resulting ketones are themselves versatile intermediates. Further reaction with another equivalent of an organolithium reagent can produce both symmetrical and unsymmetrical aziridinyl carbinols. nih.govresearchgate.net The synthesis of aziridinyl vinyl ketones has also been accomplished through the asymmetric catalytic aziridination of vinyl diazomethyl ketones. msu.edu

Starting MaterialReagentProductReference
N,N-Dimethylaziridine-2-carboxamideOrganolithium reagent (1 equiv., -78 °C)2-Aziridinyl ketone nih.govresearchgate.net
2-Aziridinyl ketoneOrganolithium reagentAziridinyl carbinol nih.govresearchgate.net
Vinyl diazomethyl ketone and Benzhydryl imine(S)-VAPOL or (S)-VANOL-derived boron complexAziridinyl vinyl ketone msu.edumdpi.com

Pathways to Amino Alcohols

Amino alcohols are a significant class of compounds in medicinal chemistry, and 2-aziridinecarboxamides provide a route to their synthesis. rsc.orgrsc.orgorganic-chemistry.orgnih.gov The reduction of the carboxamide functionality to an amine, followed by ring-opening of the aziridine, can lead to vicinal diamines. For example, the reduction of an enantiopure 1-benzylaziridine-2-carboxamide (B13994844) with lithium aluminum hydride (LAH) and subsequent ring-opening with benzylamine (B48309) affords a protected vicinal diamine. acs.org Furthermore, the aziridine ring itself can be considered an activated precursor to an amino alcohol. clockss.org The ring-opening of N-carbamoyl aziridines with nucleophiles can lead to various substituted amino alcohols.

Formation of Piperazines and Other Cyclic Amines

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, including piperazines and other cyclic amines. The high ring strain of the aziridine ring makes it susceptible to ring-opening reactions, which can be harnessed to construct larger, more complex cyclic systems.

A notable application is the synthesis of 2,5-disubstituted piperazines. A microwave-enhanced method starting from N-alkyl aziridines in the presence of ammonium (B1175870) metallate catalysts has been reported to produce these piperazines with high selectivity. researchgate.net Specifically, using [TBA]2[ZnI4] as a catalyst resulted in up to 97% selectivity for the desired 2,5-disubstituted piperazines. researchgate.net This reaction yields a mixture of diastereoisomers (meso and chiral forms) that can be separated. researchgate.net

The synthesis of piperazine (B1678402) derivatives can also be achieved through multi-step sequences. For instance, 2-pyrazinecarboxylic acid can be converted to a t-butylamide, which is then hydrogenated to yield a piperazinecarboxamide. This intermediate can undergo further modifications, including racemate resolution and introduction of protecting groups, to afford specific piperazine derivatives.

Furthermore, aziridine-fused piperazine precursors, which are highly strained and rare, can be synthesized. metu.edu.tr One strategy involves the Gabriel-Cromwell reaction to form chiral aziridines, followed by functional group manipulations and an intramolecular cyclization to yield novel aziridine-fused piperazine imines in moderate to good yields (36-75%). metu.edu.tr These precursors are valuable for creating highly functionalized piperazine derivatives. metu.edu.tr

The versatility of aziridines extends to the synthesis of other cyclic amines as well. Intramolecular hydroamination of aminoalkenes, catalyzed by lanthanide metals, provides a route to various cyclic amines. libretexts.org Additionally, one-pot methodologies have been developed for the synthesis of a range of saturated cyclic amines, such as aziridines, azetidines, pyrrolidines, piperidines, azepanes, and azocanes, often employing green chemistry principles like microwave assistance or aqueous media. mdpi.com

Table 1: Synthesis of Piperazine Derivatives from Aziridine Precursors

Starting Material Product Catalyst/Reagents Key Features Reference
N-alkyl aziridines 2,5-disubstituted piperazines [TBA]2[ZnI4] Microwave-enhanced, high selectivity (up to 97%) researchgate.net
2-Pyrazinecarboxylic acid Piperazinecarboxamide derivative H2, Camphorsulfonic acid, BOC anhydride Multi-step synthesis involving hydrogenation and resolution

Derivatization to Oxazolidinones and Morpholinones

This compound derivatives serve as key intermediates in the synthesis of oxazolidinones and morpholinones, which are important heterocyclic scaffolds in medicinal chemistry.

The transformation of aziridines into oxazolidinones can proceed through a one-pot pathway. Chiral aziridines bearing an electron-withdrawing group, such as an ester, at the C-2 position can be converted into 5-functionalized enantiomerically pure oxazolidinones. bioorg.org For example, the reaction of enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate in refluxing acetonitrile (B52724) yields the corresponding 2-oxazolidinone-5-carboxylic acid ethyl ester with high yield and retention of configuration. bioorg.org This methodology has been extended to aziridines with vinyl or acyl groups at the C-2 position, providing access to a variety of 5-functionalized chiral 2-oxazolidinones. bioorg.org

The synthesis of morpholinones can also be achieved from precursors derived from aziridine chemistry. Although direct conversion of this compound to morpholinones is less commonly reported, the synthesis of C3-disubstituted morpholin-2-ones has been accomplished through a zinc chloride-catalyzed cyclizative 1,2-rearrangement of readily available achiral linear compounds. nih.govresearchgate.net This approach allows for the construction of morpholinones bearing challenging aza-quaternary stereocenters. nih.govresearchgate.net

Table 2: Synthesis of Oxazolidinones from Aziridine Derivatives

Aziridine Substrate Product Reagents Yield Key Features Reference
Aziridine-2-carboxylic acid ethyl ester 2-Oxazolidinone-5-carboxylic acid ethyl ester Methyl chloroformate, Acetonitrile 92% One-pot synthesis, retention of configuration bioorg.org

Stereochemical Control in Building Block Applications

Regio- and Stereoselective Transformations

The utility of this compound as a building block is significantly enhanced by the ability to control the regio- and stereoselectivity of its reactions. The inherent strain of the three-membered ring allows for regioselective ring-opening at either the C-2 or C-3 position, depending on the nature of the substituents and the reaction conditions.

A notable example of regioselectivity is the transformation of aromatic N-4-methoxyphenylaziridine 2-carboxamides into 2-aminoamides, promoted by active manganese. researchgate.net This reaction proceeds with total regioselectivity, cleaving the C2-C3 bond. researchgate.net

Stereoselectivity is crucial when working with chiral aziridines. In the synthesis of 2,5-disubstituted piperazines from N-alkyl aziridines, the reaction can be controlled to produce specific diastereoisomers. researchgate.net Although a 1:1 mixture of meso and chiral forms is often obtained, these can be separated. researchgate.net A deeper investigation into the reaction mechanism has shed light on the stereochemical outcomes, including the unprecedented isolation of 2,6-disubstituted N,N'-alkylpiperazines. researchgate.net

Furthermore, the conversion of chiral aziridines to oxazolidinones demonstrates excellent stereochemical control. The reaction of enantiomerically pure aziridines bearing an electron-withdrawing group at the C-2 position to form 5-functionalized oxazolidinones proceeds with retention of configuration at the C-2 position of the aziridine, which becomes the C-5 position of the oxazolidinone. bioorg.org This stereospecificity ensures that the absolute configuration of the starting chiral aziridine dictates the stereochemistry of the resulting oxazolidinone. bioorg.org

The principles of regioselectivity and stereoselectivity are fundamental in alkene addition reactions, which share mechanistic similarities with some aziridine ring-opening processes. masterorganicchemistry.com The ability to control whether new bonds are formed on the same (syn addition) or opposite (anti addition) faces of the ring system is critical for synthesizing specific stereoisomers. masterorganicchemistry.com

Advanced Theoretical and Computational Studies of 2 Aziridinecarboxamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-aziridinecarboxamide. These methods model the molecule's electron distribution and energy, which in turn dictate its stability and chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating aziridine (B145994) systems. While specific DFT studies on the parent this compound are not extensively detailed in publicly available literature, the principles are well-established. For related compounds, DFT calculations have been employed to explore reaction mechanisms. For instance, in nickel-catalyzed reactions involving aryl alkynyl acids, DFT has been used to probe the transformation mechanism. researchgate.net Such calculations typically involve optimizing the ground state geometry of the molecule to determine key structural parameters like bond lengths and angles.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about reactivity. The energy and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the lone pair on the nitrogen atom and the pi-system of the carbonyl group are expected to be key features in its electronic landscape.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theoretical accuracy. These methods have been referenced in the context of studying aziridine derivatives. For example, ab initio calculations have been used to investigate the conformational stability of related imides, revealing that an anti arrangement of carbonyl groups can be significantly more stable (by approximately 5 kcal/mol) than the syn conformation. researchgate.net Furthermore, bibliographic records point to the existence of ab initio SCF-MI (Self-Consistent Field - Matrix Isolation) calculations on this compound, suggesting that foundational theoretical work on this molecule has been undertaken. polimi.it These methods are crucial for obtaining a precise understanding of the electronic structure and for benchmarking the results from less computationally intensive methods like DFT.

Mechanistic Probing Through Computational Simulations

Computational simulations are invaluable for mapping out the intricate details of reaction mechanisms involving this compound, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Analysis

The identification and characterization of transition states are paramount to understanding reaction kinetics. For reactions involving aziridines, such as ring-opening or cycloaddition, computational methods can calculate the geometry and energy of these short-lived, high-energy structures. While specific transition state analyses for the parent this compound are not readily found, the general approach is well-documented. For related reactions, such as the nickel-catalyzed amidation of aryl alkynyl acids, the Gibbs free energy of transition states has been calculated to elucidate the reaction pathway. researchgate.net This type of analysis helps to determine the rate-limiting step of a reaction and to understand how different substituents or catalysts might affect the reaction rate by stabilizing or destabilizing the transition state.

Reaction Pathway Elucidation

By connecting reactants, transition states, and products, computational chemists can elucidate the entire reaction pathway. This provides a step-by-step description of the chemical transformation. For instance, ab initio calculations have supported the elucidation of the ring expansion of N-acyl-3-ethylaziridine-2-imides, showing that the reaction proceeds with retention of configuration at the stereogenic centers. sigmaaldrich.com This demonstrates the power of computational methods to not only predict that a reaction will occur but also to explain its stereochemical outcome. Such studies are vital for designing synthetic routes that yield specific isomers of a desired product.

Prediction of Stereoselectivity and Regioselectivity

Many reactions involving chiral molecules like this compound can lead to multiple stereoisomers or regioisomers. Computational chemistry provides a powerful tool for predicting and explaining the observed selectivity.

The diastereoselectivity of additions to molecules containing the aziridine ring can be influenced by conformational changes induced by coordinating metals. researchgate.net Computational models can simulate these interactions and predict the most likely direction of attack for an incoming reagent. For example, in the reduction of (2S)-2-acylaziridines, chelation control in the presence of a Lewis acid like ZnCl2 can be modeled to explain the preferential formation of the erythro isomer. sigmaaldrich.com By calculating the energies of the different transition states leading to the various possible products, researchers can predict the major product of a reaction with a high degree of confidence. This predictive capability is essential for the asymmetric synthesis of biologically active molecules where only one specific isomer is effective.

Below is a table summarizing key computational findings for aziridine-related systems, illustrating the types of data generated in such studies.

Computational MethodSystem StudiedKey FindingReference
Ab initioUnsaturated imide related to aziridinesAnti conformation of carbonyl groups is ~5 kcal/mol more stable than the syn conformation. researchgate.net
DFTNickel-catalyzed amidationCalculation of Gibbs free energy for transition states to elucidate the reaction mechanism. researchgate.net
Ab initioN-acyl-3-ethylaziridine-2-imideRing expansion occurs with retention of configuration, supported by computational evidence. sigmaaldrich.com

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in a molecule, which can be interconverted by rotation about single bonds, is known as its conformation. orgosolver.com Theoretical and computational studies are invaluable for exploring the conformational landscape of molecules like this compound, identifying stable conformers, and understanding the energetic barriers between them.

Computational methods, such as Density Functional Theory (DFT), are employed to determine the relative stabilities of different conformations. acs.org For this compound, a key conformational feature is the orientation of the carboxamide group relative to the aziridine ring. The existence of different conformers, such as cis and trans invertomers, arises from the pyramidal inversion at the nitrogen atom of the aziridine ring. acs.org

Detailed research findings indicate that the trans invertomers of 1-substituted-2-aziridinecarboxamides are significantly more stable than their cis counterparts, with a calculated energy difference of 2.7–4.8 kcal/mol. acs.org This increased stability of the trans form is attributed to the presence of an intramolecular hydrogen bond between the amide N-H as the proton donor and the cyclic nitrogen atom as the proton acceptor. acs.org This type of intramolecular hydrogen bonding is a critical factor in stabilizing specific conformations in various molecules. osti.govmdpi.com The formation of five-, six-, or seven-membered rings through intramolecular hydrogen bonds is particularly common. nih.gov

The stability of conformers is influenced by several factors, including steric hindrance, torsional strain, and electronic interactions like hydrogen bonding. bkcc.ac.in In the case of this compound, the interplay of these factors determines the preferred spatial arrangement of the atoms.

Below are interactive data tables summarizing the theoretical data on the conformational analysis of this compound derivatives.

Table 1: Calculated Relative Stability of cis vs. trans-1-Arylaziridine-2-carboxamides

CompoundSubstituent (Aryl)More Stable InvertomerEnergy Difference (kcal/mol)
1a Benzyltrans2.7
1b Phenyltrans4.8
1c 4-Methylphenyltrans4.7
1d 4-Methoxyphenyltrans4.6
Data sourced from DFT (B3LYP/6-31G) calculations. acs.org*

Table 2: Key Factors Influencing Conformational Stability

FactorDescriptionRelevance to this compound
Torsional Strain Repulsion between electron clouds of adjacent bonds.Influences the rotation around the C-C bond connecting the aziridine ring and the carboxamide group.
Steric Hindrance Repulsive interactions when non-bonded atoms are forced close together.Affects the relative orientation of the carboxamide group and any substituents on the aziridine ring.
Intramolecular Hydrogen Bonding A non-covalent attraction between a hydrogen atom and an electronegative atom within the same molecule.A significant stabilizing factor for the trans conformer, where the amide N-H interacts with the aziridine nitrogen. acs.org

The study of conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other molecules, such as biological targets. bme.hu Computational analysis provides a powerful tool to predict and understand these conformational behaviors at a molecular level. umn.edu

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 2-Aziridinecarboxamide Transformations

The transformation of the this compound core, particularly through ring-opening reactions, is fundamental to its utility as a synthetic building block. researchgate.netmdpi.com Current research is intensely focused on discovering and optimizing new catalysts that offer enhanced efficiency, selectivity, and sustainability.

A significant area of development is the use of novel transition metal catalysts. For instance, high-valent metal complexes, such as those based on Rhenium(V), are being explored as effective precatalysts for the chemoselective transformation of carboxylic acids, a functionality relevant to derivatives of this compound. nih.gov These systems can facilitate complex transformations involving α-C-H bond functionalization and hydrogenation under relatively mild conditions. nih.gov Another innovative approach involves the development of Graphene-based Atomically Dispersed Catalysts (GACs), featuring dual copper ion cores supported on polymeric carbon nitride (PCN). nus.edu.sg This unique structure allows the two copper ions to function as a single, dynamic unit, efficiently catalyzing cross-coupling reactions with a carbon footprint reportedly 10 times lower than conventional catalysts. nus.edu.sg Other systems, like the halide-free cooperative catalyst system using an iron(III) benzoate (B1203000) complex, have shown improved activity in the ring-opening of related epoxides, a transformation analogous to aziridine (B145994) ring-opening. rsc.org

Organocatalysis also presents a promising frontier. For example, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and its polymer-supported version (PS-TBD) have been successfully used to catalyze the regioselective ring-opening of N-tosylaziridines with acid anhydrides. mdpi.com This method is advantageous due to the reusability of the polymer-supported catalyst and its applicability to a broad range of substrates. mdpi.com Furthermore, phase-transfer catalysis is being applied to the asymmetric aziridination of electron-deficient olefins using N-chloro-N-sodio carbamates, providing access to chiral aziridines that can be precursors to this compound derivatives. researchgate.net

Catalytic SystemTransformation TypeKey Features
Rhenium(V) Complexes C-H Functionalization / HydrogenationHigh chemoselectivity; operates under mild conditions. nih.gov
Dual-Core Copper GACs Cross-Coupling ReactionsLow carbon footprint; dynamic and adaptable structure. nus.edu.sg
Iron(III) Benzoate / Guanidinium (B1211019) Carbonate Ring-OpeningHalide-free; sustainable and non-toxic. rsc.org
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Ring-Opening of N-TosylaziridinesOrganocatalytic; polymer-supported version is reusable. mdpi.com
Phase-Transfer Catalysis (Cinchona Alkaloids) Asymmetric AziridinationProvides access to chiral aziridines from olefins. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis

The integration of continuous flow chemistry is set to revolutionize the synthesis of this compound and its derivatives. cam.ac.uk Flow reactors, such as microfluidic or tubular reactors, offer superior control over reaction parameters like temperature, pressure, and residence time compared to traditional batch processes. nih.govyoutube.com This enhanced control can lead to higher yields, improved selectivity, and fewer byproducts. youtube.com

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates. cam.ac.uk For instance, the thermal rearrangement of vinyl azides to 2H-azirines, which can be precursors to aziridines, can be performed at temperatures above the solvent's boiling point in a microfluidic reactor, achieving high conversion safely. nih.gov This technology enables the use of highly reactive species that are difficult to manage in conventional laboratory settings. cam.ac.uk Multi-step syntheses can be streamlined into a single continuous sequence, as demonstrated in the synthesis of the natural product (±)-oxomaritidine, where material is passed through columns packed with immobilized reagents and catalysts. syrris.jp

Sustainability is a core driver of this shift. Flow chemistry is often combined with the principles of green chemistry, such as the use of environmentally benign solvents. nih.gov Cyclopentyl methyl ether (CPME) has been successfully used as a sustainable solvent in the flow synthesis of 2H-azirines and their subsequent conversion to NH-aziridines. nih.gov Similarly, Cyrene™, a biodegradable, non-toxic solvent, has been employed for the synthesis of 1,2,3-triazoles via click chemistry, allowing for product isolation by simple precipitation in water and avoiding organic solvent extractions. nih.gov The development of reusable heterogeneous catalysts, such as ZnO nanocrystals, further enhances the sustainability of these processes. rsc.org

Technology/MethodApplication in Aziridine SynthesisKey Advantages
Microfluidic Reactors Synthesis of 2H-azirines from vinyl azides. nih.govPrecise control over temperature and residence time; safe handling of hazardous intermediates. cam.ac.uknih.gov
Multi-Step Continuous Flow Automated synthesis of complex molecules (e.g., (±)-oxomaritidine). syrris.jpCombines multiple synthetic steps into one sequence; uses immobilized reagents and catalysts. syrris.jp
Sustainable Solvents (e.g., CPME, Cyrene™) Flow synthesis of azirines; click chemistry. nih.govnih.govEnvironmentally benign; reduces waste and operational costs. nih.govnih.gov
Reusable Heterogeneous Catalysts (e.g., ZnO-CTAB) Regioselective synthesis of triazoles (related heterocycles). rsc.orgCatalyst can be recovered and reused multiple times, improving process economy. rsc.org

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the formation and transformation of 2-aziridinecarboxamides is crucial for the rational design of new synthetic routes and catalysts. Advanced spectroscopic and computational techniques are providing unprecedented insights into these processes.

High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of mechanistic investigation. Techniques such as COSY (¹H 2D), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) are instrumental in confirming the structures of complex intermediates and products, such as those formed during the rearrangement of 3-(aziridin-2-yl)propionamides. researchgate.netru.nl These methods allow for the unambiguous assignment of proton and carbon signals, which is essential for elucidating reaction pathways. researchgate.net

In parallel, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. DFT calculations are used to model reaction pathways, calculate the activation energies of transition states, and explain observed regioselectivity. researchgate.netsciencegate.app For example, mechanistic studies on the carbonylation of aziridines to β-lactams have used computational models to show how catalysts like NaBr and MgO nanoclusters lower the activation energy of the rate-determining step. researchgate.net Similarly, DFT studies have been employed to understand the affinity of different nucleophiles toward chiral 1,1'-sulfonyl bis-aziridines, explaining the regioselectivity of ring-opening reactions. sciencegate.app The combination of experimental data, such as kinetic isotope effects, with computational analysis provides a powerful approach to validating proposed mechanisms, as seen in studies of iron-catalyzed aziridine formation. nih.gov

TechniqueApplication in Aziridine ChemistryInformation Gained
Multi-dimensional NMR (COSY, HSQC, HMBC) Structure elucidation of rearrangement products. researchgate.netru.nlConfirms connectivity and stereochemistry of complex molecules. researchgate.net
Density Functional Theory (DFT) Modeling reaction pathways (e.g., carbonylation, ring-opening). researchgate.netsciencegate.appCalculation of transition state energies; explanation of regioselectivity. researchgate.netsciencegate.app
Kinetic Isotope Effect (KIE) Studies Pinpointing the site of hydrogen atom transfer in enzymatic reactions. nih.govSupports the existence of specific intermediates (e.g., Fe(IV)-oxo). nih.gov
Fluorescence Spectroscopy Development of chemosensors based on aziridine ring-opening. acs.orgMonitors reaction progress and quantifies product formation in real-time. acs.org

Q & A

What are the standard protocols for synthesizing 2-Aziridinecarboxamide derivatives, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Question
The synthesis of this compound derivatives typically involves ring-opening reactions of aziridine precursors or stereoselective cyclization of amino acid derivatives. Key protocols include:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Rh(II) complexes) to control stereochemistry during cyclization of β-amino alcohols .
  • Microwave-assisted reactions : Optimize reaction time and temperature to enhance yield (e.g., 30–60 min at 80–120°C) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents reduce side reactions .
    For optimization, systematically vary parameters (catalyst loading, solvent, temperature) and monitor purity via HPLC. Compare yields and characterize products using 1^1H/13^{13}C NMR and X-ray crystallography to validate structural integrity .

How can researchers address contradictory spectral data (e.g., NMR vs. X-ray crystallography) when characterizing this compound derivatives?

Advanced Research Question
Contradictory spectral data often arise from dynamic molecular behavior (e.g., conformational flexibility) or crystallographic packing effects. Methodological approaches include:

  • Multi-technique validation : Combine NMR (solution-state dynamics), X-ray (solid-state structure), and IR spectroscopy (functional group analysis) to cross-verify results .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts or crystal packing patterns, resolving discrepancies between experimental and theoretical data .
  • Controlled-environment studies : Perform variable-temperature NMR to detect conformational changes or solvent-dependent crystallography to assess packing effects .
    Document all conditions rigorously to ensure reproducibility, as outlined in reporting standards for organic chemistry .

What computational methods are recommended to predict the reactivity and stability of this compound under various experimental conditions?

Advanced Research Question
Computational strategies to model reactivity and stability include:

  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic solvents to assess stability .
  • QSPR models : Corrate physicochemical properties (e.g., logP, dipole moment) with experimental stability data to design derivatives with improved shelf life .
    Validate predictions with kinetic studies (e.g., Arrhenius plots) and stability assays (HPLC monitoring under stress conditions) .

How does the stereochemistry of this compound influence its biological activity, and what experimental strategies can control stereoselectivity during synthesis?

Advanced Research Question
Stereochemistry critically impacts biological activity due to target-binding specificity. For example, (2R,3R)-stereoisomers may exhibit higher enzyme inhibition than their enantiomers . Strategies for stereocontrol include:

  • Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct asymmetric cyclization, later removed via hydrolysis .
  • Enzymatic resolution : Use lipases or proteases to enantioselectively hydrolyze racemic mixtures .
  • Chiral chromatography : Separate isomers using HPLC with cellulose-based columns, followed by activity assays to correlate stereochemistry with potency .
    Biological evaluation via in vitro enzyme inhibition assays (e.g., IC50_{50} determination) and molecular docking studies (AutoDock Vina) can validate structure-activity relationships .

What are the best practices for ensuring reproducibility in the synthesis of this compound, especially when scaling reactions from milligram to gram quantities?

Basic Research Question
Reproducibility requires meticulous documentation and process control:

  • Detailed experimental protocols : Specify exact reagent grades, solvent drying methods, and equipment calibration (e.g., syringe pump flow rates for dropwise additions) .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress and identify intermediate phases during scaling .
  • Statistical optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., stirring speed, heating rate) affecting yield and purity .
    Report all data (including negative results) in supplementary materials to aid replication, adhering to journal guidelines for experimental transparency .

How should researchers design experiments to evaluate the biological activity of this compound derivatives, and what are common pitfalls in interpreting results?

Advanced Research Question
Biological activity assessment involves:

  • In vitro assays : Screen for antimicrobial activity (MIC determination) or enzyme inhibition (e.g., protease assays) using purified targets .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines to differentiate target-specific effects from general toxicity .
    Common pitfalls include:
  • Aggregation artifacts : Confirm activity via dose-response curves and dynamic light scattering to rule out false positives from compound aggregation .
  • Metabolic instability : Pre-treat compounds with liver microsomes to assess metabolic half-life, avoiding misinterpretation of in vivo inactivity .
    Use positive/negative controls and validate findings across multiple assay platforms .

What strategies can resolve discrepancies between theoretical and experimental data in mechanistic studies of this compound reactions?

Advanced Research Question
Discrepancies often arise from unaccounted transition states or solvent effects. Mitigation strategies include:

  • High-level computational methods : Employ CCSD(T) or DLPNO-CCSD(T) for accurate energy barrier calculations .
  • Solvent modeling : Explicitly include solvent molecules in MD simulations to capture hydrogen-bonding effects .
  • Isotopic labeling : Use 15^{15}N-labeled aziridines to track reaction pathways via 15^{15}N NMR .
    Publish raw data and computational inputs/outputs in repositories (e.g., Zenodo) to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.